2-(1-(2-Methylphenyl))ethenylpyridine
Description
2-(1-(2-Methylphenyl))ethenylpyridine is a pyridine derivative featuring an ethenyl bridge connecting the pyridine ring to a 2-methylphenyl substituent. Such derivatives are of interest in medicinal chemistry and materials science due to their conjugated π-systems, which influence electronic properties and biological activity .
Properties
CAS No. |
74309-54-9 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13N/c1-11-7-3-4-8-13(11)12(2)14-9-5-6-10-15-14/h3-10H,2H2,1H3 |
InChI Key |
JSGGRCSASAHNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Methylphenyl))ethenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .
Industrial Production Methods
Industrial production of 2-(1-(2-Methylphenyl))ethenylpyridine typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Methylphenyl))ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of 2-(1-(2-Methylphenyl))ethylpyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(1-(2-Methylphenyl))ethenylpyridine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(2-Methylphenyl))ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Compound A : 4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine ()
- Key Differences : The nitro group at the para-position on the phenyl ring introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group at the ortho-position in the target compound.
- Impact : Nitro groups enhance electrophilicity and reactivity toward nucleophilic attack, whereas methyl groups increase steric hindrance and may stabilize the compound via hyperconjugation .
Compound B : 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide ()
- Key Differences : This compound features a pyridinium ion (positively charged) and a para-methoxyphenyl group.
Backbone and Functional Group Variations
Compound C : 2-[2-(3-Methoxyphenyl)ethynyl]-6-methyl-pyridine ()
- Key Differences : Replaces the ethenyl bridge with an ethynyl (C≡C) group and introduces a methoxy substituent.
Compound D: 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone ()
- Key Differences : Substitutes pyridine with an indole ring and includes a ketone group.
Biological Activity
2-(1-(2-Methylphenyl))ethenylpyridine, also known as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This compound is primarily studied for its interactions with various biomolecules and its role in medicinal chemistry.
The biological activity of 2-(1-(2-Methylphenyl))ethenylpyridine is largely attributed to its ability to act as a ligand that binds to specific receptors and enzymes, thereby modulating their functions. The precise molecular targets and pathways activated by this compound depend on the context of its use, which can range from basic research to therapeutic applications in medicine.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 2-(1-(2-Methylphenyl))ethenylpyridine exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial for mood regulation, and agonists of this receptor have been linked to antidepressant and anxiolytic effects. Studies have shown that compounds with similar structures can mitigate symptoms associated with anxiety and depression by enhancing serotonergic neurotransmission .
Table 1: Affinity of Pyridine Derivatives for 5-HT1A Receptor
| Compound Name | Ki (nM) | Activity Type |
|---|---|---|
| 2-(1-(2-Methylphenyl))ethenylpyridine | TBD | Agonist |
| Buspirone | 1.0 | Agonist |
| 8-OH-DPAT | 0.5 | Agonist |
Note: TBD = To Be Determined
Anticancer Potential
Preliminary studies suggest that 2-(1-(2-Methylphenyl))ethenylpyridine may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for development as an anticancer agent. The mechanism may involve apoptosis induction in cancer cells, although further research is needed to elucidate the exact pathways involved .
Study on Serotonergic Dysfunction
In a study investigating serotonergic dysfunctions, compounds similar to 2-(1-(2-Methylphenyl))ethenylpyridine were administered in animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, as measured by behavioral tests such as the elevated plus maze and forced swim test. These findings support the hypothesis that this class of compounds may be effective in treating anxiety disorders .
Anticancer Activity Assessment
Another case study evaluated the cytotoxicity of various pyridine derivatives against human cancer cell lines, including breast and prostate cancer cells. The study reported that certain derivatives exhibited IC50 values lower than those of traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy. Further investigations into the structure-activity relationship (SAR) of these compounds are ongoing to identify key structural features responsible for their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
